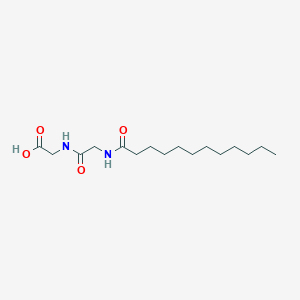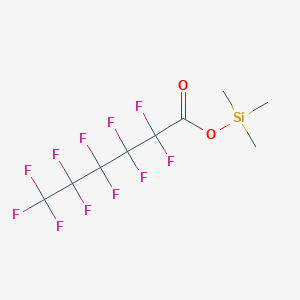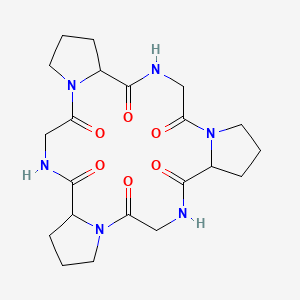
4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-(2,3,4-trichloro-5,6-dinitrophenyl)-: is a chemical compound with the molecular formula C10H8Cl3N3O5 and a molecular weight of 356.55 g/mol . This compound is characterized by the presence of a morpholine ring substituted with a trichloro-dinitrophenyl group, making it a unique and interesting molecule for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of Morpholine, 4-(2,3,4-trichloro-5,6-dinitrophenyl)- typically involves the reaction of morpholine with 2,3,4-trichloro-5,6-dinitrobenzene. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions . The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Morpholine, 4-(2,3,4-trichloro-5,6-dinitrophenyl)- can undergo oxidation reactions, particularly at the morpholine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Oxidized morpholine derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted phenyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Morpholine, 4-(2,3,4-trichloro-5,6-dinitrophenyl)- is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and coupling reactions .
Biology:
In biological research, this compound is used as a probe to study enzyme activities and protein interactions due to its unique chemical properties .
Medicine:
Industry:
In the industrial sector, Morpholine, 4-(2,3,4-trichloro-5,6-dinitrophenyl)- is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Wirkmechanismus
The mechanism of action of Morpholine, 4-(2,3,4-trichloro-5,6-dinitrophenyl)- involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The trichloro-dinitrophenyl group plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
- Morpholine, 4-(2,3,4-trichlorophenyl)-
- Morpholine, 4-(2,3,4-dinitrophenyl)-
- Morpholine, 4-(2,3,4-trichloro-5-nitrophenyl)-
Comparison:
Morpholine, 4-(2,3,4-trichloro-5,6-dinitrophenyl)- is unique due to the presence of both trichloro and dinitro groups on the phenyl ring. This combination enhances its reactivity and binding properties compared to similar compounds that lack either the trichloro or dinitro groups . The presence of these groups also influences the compound’s chemical stability and solubility, making it more suitable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
5260-43-5 |
|---|---|
Molekularformel |
C10H8Cl3N3O5 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
4-(2,3,4-trichloro-5,6-dinitrophenyl)morpholine |
InChI |
InChI=1S/C10H8Cl3N3O5/c11-5-6(12)8(14-1-3-21-4-2-14)10(16(19)20)9(7(5)13)15(17)18/h1-4H2 |
InChI-Schlüssel |
HOWTYDXCKXGSPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=C(C(=C(C(=C2Cl)Cl)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12064214.png)
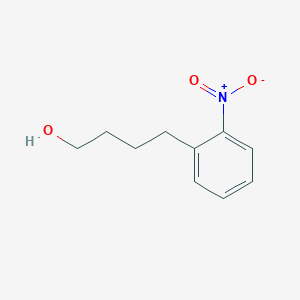
![2-Benzyl-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B12064221.png)
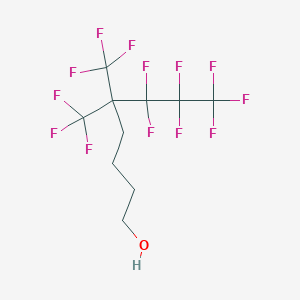
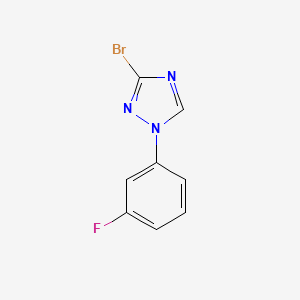
![4,5-Dichloro-1-[[4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-thienyl]sulfonyl]-1H-imidazole](/img/structure/B12064244.png)


